molecular formula C18H20Cl2N2O3S B4108888 N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-mesityl-N~2~-methylglycinamide

N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-mesityl-N~2~-methylglycinamide

Cat. No. B4108888
M. Wt: 415.3 g/mol
InChI Key: ACNKGFKVAWINJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-mesityl-N~2~-methylglycinamide, commonly known as DCMG, is a compound that has gained attention in the scientific community due to its potential applications in research. DCMG is a sulfonamide derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of DCMG is not fully understood, but it is believed to involve the inhibition of proteases and the modulation of inflammatory responses. DCMG may also interact with other cellular components, leading to its various effects.
Biochemical and Physiological Effects:
DCMG has been shown to have various biochemical and physiological effects, including the inhibition of proteases, modulation of inflammatory responses, and potential anticancer effects. DCMG has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using DCMG in lab experiments is its high yield and cost-effectiveness. Additionally, DCMG has been shown to have various effects that make it a useful tool for research. However, one limitation of DCMG is its limited solubility in water, which may affect its bioavailability in certain experiments.

Future Directions

There are several future directions for research on DCMG, including further investigation into its mechanism of action and potential applications in cancer treatment. Additionally, studies on the pharmacokinetics and pharmacodynamics of DCMG may provide valuable information for its potential use in humans. Further research on the potential side effects of DCMG is also necessary to ensure its safety for use in humans.
In conclusion, DCMG is a sulfonamide derivative that has gained attention in the scientific community due to its potential applications in research. DCMG has been synthesized using various methods and has been shown to have various effects, including the inhibition of proteases, modulation of inflammatory responses, and potential anticancer effects. Future research on DCMG may provide valuable information for its potential use in humans.

Scientific Research Applications

DCMG has been used in various scientific research applications, including as a protease inhibitor, an anti-inflammatory agent, and a potential anticancer agent. DCMG has been shown to inhibit the activity of proteases such as elastase and cathepsin G, which are involved in inflammatory responses. Additionally, DCMG has been shown to have anti-inflammatory effects in animal models. In vitro studies have also suggested that DCMG may have potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

2-[(2,5-dichlorophenyl)sulfonyl-methylamino]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N2O3S/c1-11-7-12(2)18(13(3)8-11)21-17(23)10-22(4)26(24,25)16-9-14(19)5-6-15(16)20/h5-9H,10H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACNKGFKVAWINJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN(C)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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